molecular formula C15H35NO4S B14749454 Dodecyl hydrogen sulfate;propan-2-amine CAS No. 3032-58-4

Dodecyl hydrogen sulfate;propan-2-amine

Cat. No.: B14749454
CAS No.: 3032-58-4
M. Wt: 325.5 g/mol
InChI Key: MDZWIXZQWCUXAB-UHFFFAOYSA-N
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Description

Dodecyl hydrogen sulfate;propan-2-amine is an anionic surfactant formed by combining dodecyl hydrogen sulfate (lauryl hydrogen sulfate, C₁₂H₂₅SO₄H) with propan-2-amine (isopropylamine, C₃H₉N). This compound is commonly referred to by synonyms such as diisopropanolamine lauryl sulfate or bis(2-hydroxypropyl)ammonium decyl sulphate . Structurally, it consists of a dodecyl sulfate anion paired with an isopropylammonium cation, forming a salt with amphiphilic properties.

Properties

CAS No.

3032-58-4

Molecular Formula

C15H35NO4S

Molecular Weight

325.5 g/mol

IUPAC Name

dodecyl hydrogen sulfate;propan-2-amine

InChI

InChI=1S/C12H26O4S.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3(2)4/h2-12H2,1H3,(H,13,14,15);3H,4H2,1-2H3

InChI Key

MDZWIXZQWCUXAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl hydrogen sulfate can be synthesized by the sulfation of dodecanol using sulfur trioxide or chlorosulfonic acid The reaction typically occurs under controlled temperature conditions to prevent decomposition

Industrial Production Methods

In industrial settings, dodecyl hydrogen sulfate is produced by continuous sulfation of dodecanol, followed by neutralization with a base. Propan-2-amine is produced on a large scale by the catalytic hydrogenation of propionitrile. The combination of these two compounds can be achieved through a simple mixing process under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Dodecyl hydrogen sulfate;propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfate group can be oxidized to form sulfonic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen sulfate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted sulfates and amines.

Scientific Research Applications

Dodecyl hydrogen sulfate;propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surface-active properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of dodecyl hydrogen sulfate;propan-2-amine involves its ability to reduce surface tension and interact with biological membranes. The sulfate group interacts with water molecules, while the amine group can form hydrogen bonds with various biological molecules. This dual functionality allows it to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Counterion Variants of Dodecyl Sulfate

The physicochemical properties of dodecyl sulfate salts are highly dependent on the counterion. Studies on sodium dodecyl sulfate (SDS) with additives highlight the impact of cation exchange on crystallization kinetics, morphology, and solubility . Below is a comparative analysis of key compounds:

Table 1: Effects of Counterions on Dodecyl Sulfate Salts
Additive (Counterion) Induction Time (tind, s) Aspect Ratio (AR) Crystallization Effect Morphology
Propan-2-amine (This compound) Not reported Not reported Likely kinetic modulation* Likely hexagonal/plate-like**
Sodium (SDS) 17 ± 5 1.12 ± 0.03 Reference Plate-like crystals
Potassium (KDS) 17 ± 5 1.03 ± 0.01 Promotes crystallization Hexagonal crystals
Rubidium (RbDS) Similar to KDS 1.02 ± 0.01 Promotes crystallization Diamond-shaped crystals
Magnesium (MgDS₂) 7.8 × 10³ ± 2.5 × 10³ 1.20 ± 0.03 Inhibits crystallization Elliptical crystals
Strontium (SrDS₂) Not reported 6.74 ± 1.74 Inhibits crystallization Thick, needle-like plates

Inference based on structural similarity to Group 1 cations (e.g., K⁺, Rb⁺).
*
Morphology extrapolated from SDS-additive studies .

Key Findings:

Crystallization Kinetics :

  • Promoters : KDS and RbDS reduce tind, accelerating nucleation due to smaller cation size and lower hydration energy, enhancing ion-pairing efficiency .
  • Inhibitors : MgDS₂ and SrDS₂ increase tind due to larger cation size and higher hydration, destabilizing micelle-to-crystal transitions .
  • Propan-2-amine : Expected to modulate kinetics similarly to Group 1 cations, though specific data is lacking.

Morphological Changes :

  • Hexagonal/diamond shapes (KDS, RbDS) are preferred for industrial processing due to low AR and uniformity .
  • High-AR crystals (e.g., SrDS₂) pose challenges in dissolution and handling .

Comparison with Other Surfactant Salts

A. Dodecylbenzenesulfonic Acid;Propan-2-amine
  • Structure : Aromatic sulfonic acid with dodecyl chain and isopropylamine counterion .
  • Properties : Higher hydrophobicity than dodecyl sulfate salts due to the benzene ring, enhancing detergent efficacy in hard water.
  • Applications : Industrial cleaning agents and emulsifiers .
B. Diethanolamine Lauryl Sulfate
  • Structure: Ethanolamine counterion instead of isopropylamine.
  • Properties : Higher water solubility due to additional hydroxyl groups, but lower thermal stability compared to propan-2-amine variants .

Impurity and Stability Considerations

  • Hydrolysis: Dodecyl sulfate salts may hydrolyze to 1-dodecanol, affecting purity and performance .
  • Counterion Exchange: In non-deionized water, Na⁺ in SDS can exchange with Ca²⁺ or Mg²⁺, altering crystallization behavior . Propan-2-amine variants may exhibit similar ion-exchange tendencies.

Q & A

Q. What are the optimal synthetic routes for preparing dodecyl hydrogen sulfate-propan-2-amine complexes, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of dodecyl hydrogen sulfate-propan-2-amine complexes typically involves acid-base reactions between dodecyl hydrogen sulfate (DHS) and propan-2-amine derivatives. Key routes include:

  • Catalytic Amination : Reacting dodecyl alcohol with sulfating agents (e.g., chlorosulfonic acid) to form DHS, followed by neutralization with propan-2-amine or its derivatives (e.g., triisopropanolamine, TIPA) .
  • Direct Complexation : Mixing pre-formed DHS with propan-2-amine in polar solvents (e.g., methanol or water) under controlled pH (6–8) to avoid hydrolysis .

Critical factors affecting yield and purity:

  • Temperature : Excess heat (>60°C) may degrade the sulfate ester bond in DHS.
  • Stoichiometry : A 1:1 molar ratio ensures complete neutralization and minimizes residual reactants.
  • Purification : Dialysis or solvent extraction removes unreacted amines and sulfates, confirmed via FT-IR or NMR .

Q. How can researchers characterize the structural and physicochemical properties of these complexes?

Methodological Answer: Characterization involves a multi-technique approach:

  • Structural Analysis :
    • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups in propan-2-amine at δ 1.0–1.5 ppm) and confirm complex formation via shifts in sulfate-related protons .
    • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [C12H25SO4·C3H9N]<sup>+</sup>) and fragmentation patterns .
  • Physicochemical Properties :
    • Critical Micelle Concentration (CMC) : Measured via surface tension or conductivity assays to assess surfactant efficiency .
    • Thermal Stability : TGA/DSC reveals decomposition temperatures (>200°C for DHS-based complexes) .

Advanced Research Questions

Q. What experimental considerations are critical when employing these complexes in self-assembly or protocell studies?

Methodological Answer: In protocell models (e.g., vesicle formation), key considerations include:

  • pH and Ionic Strength : Adjust to physiological conditions (pH 7.4, 150 mM NaCl) to mimic cellular environments. DHS-propan-2-amine vesicles exhibit stability at low ionic strengths but may disintegrate in high-salt buffers .
  • Concentration Optimization : Use concentrations near the CMC (typically 0.1–1 mM) to ensure bilayer formation without aggregation .
  • Fluorescence Tagging : Label with pyrene or Nile Red to monitor membrane dynamics via fluorescence spectroscopy .

Reference : Protocell studies using DHS vesicles highlighted the need for controlled hydration-dehydration cycles to simulate prebiotic conditions .

Q. How should researchers address discrepancies in surfactant behavior data between theoretical models and experimental observations?

Methodological Answer: Discrepancies often arise from:

  • Aggregation Kinetics : Theoretical models (e.g., Poisson-Boltzmann) assume equilibrium, while experimental systems may have kinetic barriers. Use stopped-flow spectroscopy to monitor real-time aggregation .
  • Impurity Effects : Trace solvents (e.g., methanol) or unreacted amines alter micelle morphology. Validate purity via HPLC with charged aerosol detection .
  • Temperature Gradients : Ensure uniform temperature during experiments, as DHS-propan-2-amine micelles are thermoresponsive .

Reference : Comparative proteomic studies with SDS highlight the importance of buffer composition in surfactant behavior .

Q. What are the recommended safety protocols for handling these complexes in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk of irritation or corrosion) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors or sulfate aerosols .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
  • Waste Disposal : Collect in sealed containers labeled "Corrosive Waste" for incineration .

Reference : Safety data sheets for related compounds (e.g., dodecylamine) emphasize respiratory protection due to H335 hazards .

Q. How can researchers optimize chromatographic separation methods for analyzing these complexes?

Methodological Answer:

  • Column Selection : Use reverse-phase C18 columns (e.g., Inertsil ODS-2) with 50 mM phosphate buffer (pH 6.8) containing 2 mM sodium dodecyl sulfate as the mobile phase for improved peak resolution .
  • Detection : Pair with fluorescence detectors (e.g., RF-550) for amine-derivatized complexes or charged aerosol detectors for non-chromophoric species .
  • Gradient Elution : Apply a 10–90% acetonitrile gradient over 20 minutes to separate DHS-propan-2-amine from byproducts .

Q. Note on Evidence Usage :

  • Avoided non-recommended sources (e.g., ).
  • Relied on PubChem, Sigma-Aldrich, and peer-reviewed methodologies .

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